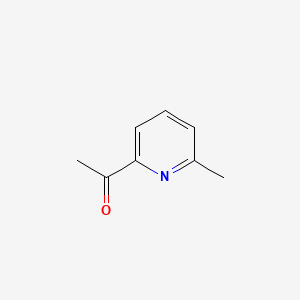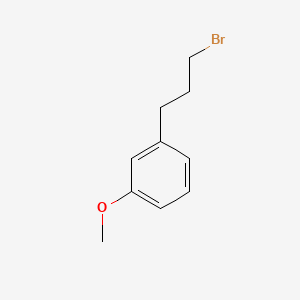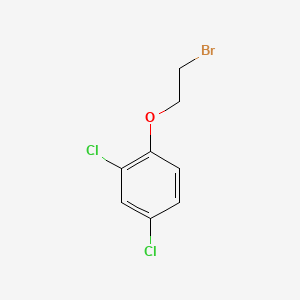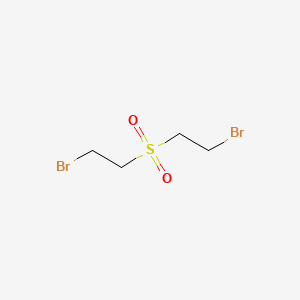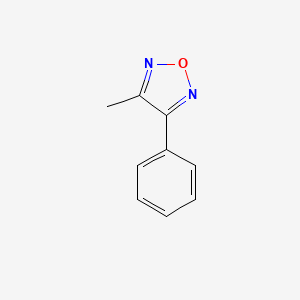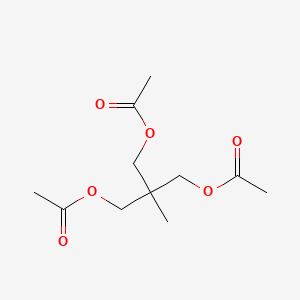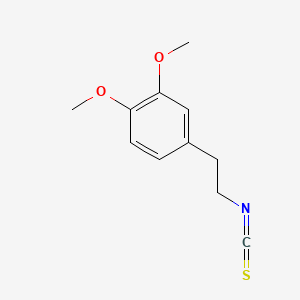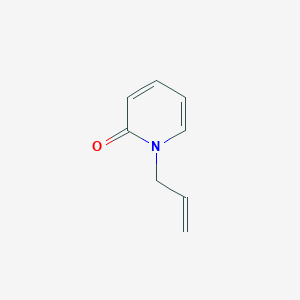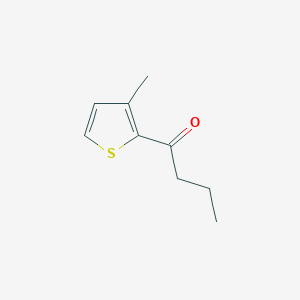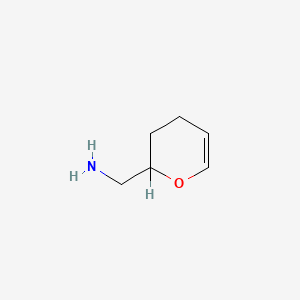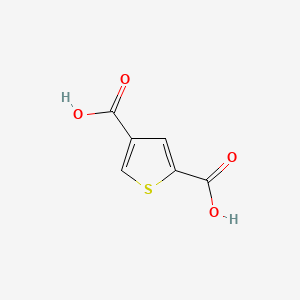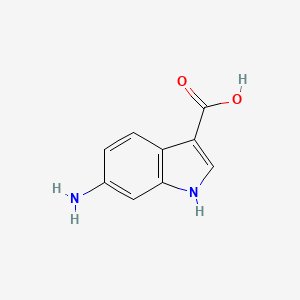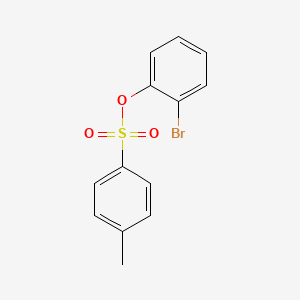
2-Bromophenyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-Bromophenyl 4-methylbenzenesulfonate involves bromination and dehydrobromination steps. For example, bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate produces methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which acts as a synthetic equivalent in subsequent reactions (Vasin et al., 2016).
Molecular Structure Analysis
X-ray analysis plays a crucial role in determining the molecular structure of related sulfonate compounds. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate shows a trigonal bipyramidal coordination around bismuth atoms, indicating the complexity and diversity of structures within this family of compounds (Sharutin & Sharutina, 2016).
Chemical Reactions and Properties
The chemical behavior of 2-Bromophenyl 4-methylbenzenesulfonate and its analogs involves nucleophilic attacks and the formation of Michael adducts, showcasing its reactivity in synthetic applications (Vasin et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of 2-Bromophenyl 4-methylbenzenesulfonate were not found, related research emphasizes the importance of crystallographic analysis in understanding the solid-state properties of sulfonate compounds, which can infer their physical characteristics (Sharutin & Sharutina, 2016).
Chemical Properties Analysis
The chemical properties of related sulfonate compounds are explored through their reactivity, such as the behavior of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in synthetic applications, demonstrating their utility in organic synthesis and potential for diverse chemical transformations (Vasin et al., 2016).
Applications De Recherche Scientifique
Noncovalent Interaction Studies
2-Bromophenyl 4-methylbenzenesulfonate is used to investigate noncovalent interactions in supramolecular architectures. A study by Andleeb et al. (2018) on solid-state structures of similar compounds, including 2- and 4-formylphenyl arylsulfonates, highlighted the importance of halogen-bonding interactions in rationalizing solid-state crystal structures. Density Functional Theory (DFT) calculations were utilized to analyze these interactions, emphasizing their relevance and stabilizing nature (Andleeb et al., 2018).
Synthesis and Characterization
The compound has been involved in synthesis processes. Pan et al. (2020) synthesized 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a multi-step process. The synthesis involved commercially available resorcinol, with characterization achieved via NMR, HRMS, and IR techniques (Pan et al., 2020).
Corrosion Inhibition
Ehsani et al. (2014) investigated the inhibitory effects of newly synthesized 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate on the corrosion of stainless steel in an acidic medium. The study found excellent inhibiting properties and confirmed the adsorption of the compound onto stainless steel surfaces followed the Langmuir adsorption model (Ehsani et al., 2014).
Optical and Nonlinear Optical Properties
Sivakumar et al. (2016) conducted a study on 4-Bromoanilinium 4-methylbenzenesulfonate, focusing on its growth, spectral, thermal, mechanical, and optical properties. The research emphasized its potential as a third-order nonlinear optical material, with properties investigated through various techniques like X-ray diffraction and Z-scan technique (Sivakumar et al., 2016).
Enzyme Inhibition and Theoretical Studies
In 2020, Riaz synthesized and evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential. These compounds were assessed for their acetylcholinesterase and α-glucosidase inhibitory potential. The activity results were supported by in silico studies (Riaz, 2020).
Propriétés
IUPAC Name |
(2-bromophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJVRRGBOXUFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294290 | |
| Record name | 2-bromophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl 4-methylbenzenesulfonate | |
CAS RN |
84672-48-0 | |
| Record name | NSC95721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromophenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



